Copper(II) 2-ethylhexanoate

Description

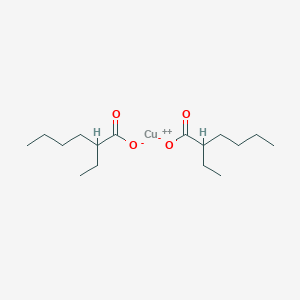

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

copper;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKCXMNFUDONGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890492 | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-11-1, 22221-10-9 | |

| Record name | Cupric bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4Z5UVG6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Copper(II) 2-ethylhexanoate for Researchers and Drug Development Professionals

An Introduction to a Versatile Copper Salt

Copper(II) 2-ethylhexanoate (B8288628), a coordination compound of copper in the +2 oxidation state with 2-ethylhexanoic acid, is a versatile reagent with significant applications in organic synthesis and materials science. Its high solubility in organic solvents distinguishes it from many other copper salts, making it a valuable catalyst and precursor in a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an illustrative example of its application in catalysis.

Core Physical and Chemical Properties

Copper(II) 2-ethylhexanoate is typically a blue-green solid, available as a powder or in chunk form.[1][2] It is stable under normal storage conditions.[2]

Physical Properties at a Glance

For ease of reference, the key physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₀CuO₄ | [3] |

| Molecular Weight | 349.95 g/mol | [3] |

| Appearance | Blue-green powder or chunks | [1][2] |

| Melting Point | 252 °C (decomposes) | [1] |

| Boiling Point | No information available | |

| Density | 1.18 g/cm³ at 20°C | [1] |

| Solubility | Soluble in most organic solvents, including alcohols, dichloroethane, and chlorobenzene. Low solubility in water. | [1][4] |

Chemical Properties and Reactivity

This compound is a stable compound but should be stored away from strong oxidizing agents.[5] It is known to participate in a variety of chemical reactions, most notably as a catalyst. Its utility stems from the ability of the copper(II) center to undergo redox cycling, facilitating a range of organic transformations.[6] It is often used in reactions such as C-H functionalization, alkene amination, and polymerization.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, designed to be readily applicable in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a copper salt with 2-ethylhexanoic acid or its salt. One such procedure, utilizing basic copper carbonate, is outlined below.[7]

Materials:

-

Basic copper carbonate (CuCO₃·Cu(OH)₂)

-

2-Ethylhexanoic acid (also known as caprylic acid)

-

Anhydrous ethanol (B145695)

Procedure:

-

In a round-bottom flask, combine 50 g of basic copper carbonate with 130 g of 2-ethylhexanoic acid.

-

Add 500 mL of anhydrous ethanol to the flask and stir the mixture until the 2-ethylhexanoic acid is substantially dissolved.

-

Place the flask in a water bath equipped with a condenser.

-

Heat the reaction mixture to 80°C and maintain a vigorous reflux for 36 hours. The reaction progress can be monitored by the deepening green color of the solution.

-

After the reflux is complete, centrifuge the reaction mixture to separate the solid and liquid phases.

-

Collect the supernatant (liquid phase).

-

Evaporate the solvent from the supernatant by heating at 60-80°C for 3-6 hours.

-

Dry the resulting product at 55°C to obtain solid this compound.

A visual representation of this synthesis workflow is provided below.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the formation of this compound by identifying the coordination of the carboxylate group to the copper center.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the synthesized this compound with dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous sample.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum of the KBr pellet over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum should show the absence of the broad O-H stretch from the carboxylic acid starting material and the presence of characteristic asymmetric and symmetric carboxylate stretching vibrations, indicating the formation of the copper salt.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the copper(II) ion in the complex.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound in a suitable organic solvent, such as ethanol, at a concentration of approximately 1.0 × 10⁻⁴ mol/L.[8]

-

Data Acquisition: Record the UV-Vis absorption spectrum of the solution over a wavelength range of 200-800 nm using a spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: The spectrum will typically exhibit broad absorption bands in the visible region, which are characteristic of the d-d electronic transitions of the Cu(II) ion.

Application in Catalysis: A Case Study in Alkene Amination

This compound is an effective catalyst for a variety of organic reactions, including the intramolecular amination of alkenes to form nitrogen-containing heterocyclic compounds, which are important structural motifs in many pharmaceuticals.[9]

Catalytic Cycle of Copper(II)-Promoted Alkene Amination

The proposed mechanism for the copper(II)-promoted intramolecular amination of an alkenyl sulfonamide is depicted below. The cycle involves the coordination of the sulfonamide to the copper(II) center, followed by an intramolecular aminocupration step. Subsequent homolysis of the carbon-copper bond generates a carbon radical, which then undergoes further reactions to yield the final cyclized product and regenerate a copper(II) species.

This technical guide provides a foundational understanding of the key properties and applications of this compound. The detailed experimental protocols are intended to serve as a practical resource for researchers in the fields of chemistry and drug development.

References

- 1. A simple method for the synthesis of copper nanoparticles from metastable intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Synthesis of Copper Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Evolution of copper(II) as a new alkene amination promoter and catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Copper(II) 2-ethylhexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Copper(II) 2-ethylhexanoate (B8288628), a versatile organometallic compound with significant applications in industrial and research settings. This document covers its fundamental chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on its catalytic activity and emerging role in materials science. While the direct role of Copper(II) 2-ethylhexanoate in drug development is an area of ongoing research, this guide also explores the general mechanisms of copper-induced cytotoxicity and its implications for anticancer research. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

This compound is a copper salt of 2-ethylhexanoic acid. It is widely recognized for its high solubility in organic solvents, a property that makes it a preferred precursor and catalyst in various chemical processes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 149-11-1 |

| Molecular Formula | C₁₆H₃₀CuO₄[1][2][3][4][5] |

| Synonyms | Cupric bis(2-ethylhexanoate), Copper di(2-ethylhexanoate), 2-Ethylhexanoic acid copper(2+) salt |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 349.95 g/mol |

| Appearance | Blue-green solid, powder, or chunks[6] |

| Melting Point | 252 °C (decomposes) |

| Solubility | Soluble in most organic solvents; low solubility in water.[6] |

| Copper Content | Typically 17.0-19.0% |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with its advantages regarding scale, purity, and reaction conditions.

Experimental Protocols

Protocol 2.1.1: Direct Reaction from Basic Copper Carbonate

This method involves the direct reaction of basic copper carbonate with 2-ethylhexanoic acid in an alcohol solvent.

-

Materials: Basic copper carbonate (CuCO₃·Cu(OH)₂), 2-ethylhexanoic acid, Anhydrous ethanol.

-

Procedure:

-

In a round-bottom flask, suspend basic copper carbonate in anhydrous ethanol.

-

Add a stoichiometric excess of 2-ethylhexanoic acid to the suspension. A molar ratio of at least 1:4 (basic copper carbonate to 2-ethylhexanoic acid) is recommended.

-

Attach a condenser and reflux the mixture with stirring. The reaction progress is indicated by the formation of a deep green solution.

-

The reaction is typically carried out at 60-80°C for 36-42 hours.

-

After the reaction is complete, cool the mixture and separate any unreacted solid by centrifugation or filtration.

-

The solvent is removed from the supernatant under reduced pressure to yield the this compound product.

-

Protocol 2.1.2: Salt Metathesis Reaction

This protocol describes the synthesis via a salt metathesis reaction between a soluble copper salt and a salt of 2-ethylhexanoic acid.

-

Materials: Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O), Sodium 2-ethylhexanoate.

-

Procedure:

-

Prepare an aqueous solution of Copper(II) acetate monohydrate.

-

Prepare a separate aqueous solution of sodium 2-ethylhexanoate.

-

Add the sodium 2-ethylhexanoate solution to the Copper(II) acetate solution with stirring.

-

A precipitate of this compound will form.

-

Isolate the solid product by filtration.

-

Wash the precipitate with water to remove any remaining sodium acetate.

-

Dry the product under vacuum.

-

Protocol 2.1.3: Electrochemical Synthesis

This method provides a high-purity product through the anodic dissolution of copper in the presence of 2-ethylhexanoic acid.

-

Apparatus: Electrolytic cell with a copper anode and a suitable cathode, separated by an ion-exchange membrane.

-

Electrolyte (Anolyte): A solution of 2-ethylhexanoic acid and a conductive additive (e.g., potassium 2-ethylhexanoate) in a low-weight aliphatic alcohol (e.g., methanol).

-

Procedure:

-

Fill the anode and cathode compartments of the electrolyzer with the appropriate electrolyte solutions.

-

Maintain the temperature of the cell, for instance, between 50-55°C.

-

Apply a constant current to initiate the dissolution of the copper anode.

-

Copper(II) ions are formed at the anode and react with the 2-ethylhexanoate ions in the anolyte.

-

After the electrolysis is complete, the anolyte solution is cooled to precipitate the this compound.

-

The product is then collected by filtration and dried.

-

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the coordination of the carboxylate group to the copper ion.

-

Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Expected Results: The IR spectrum will show characteristic bands for the alkyl groups of the 2-ethylhexanoate ligand. The key region is the carboxylate stretching frequencies. The asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are indicative of the coordination mode. For a bridging bidentate coordination, as is common in dimeric copper(II) carboxylates, the separation between these two bands (Δν = νₐ - νₛ) is typically smaller than that of the free carboxylate ion.

Protocol 3.2: UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions of the copper(II) ion and to monitor reaction kinetics or changes in the coordination environment.

-

Sample Preparation: A solution of this compound is prepared in a suitable organic solvent (e.g., ethanol, chloroform).

-

Expected Results: The UV-Vis spectrum of this compound typically exhibits a broad d-d transition band in the visible region, which is responsible for its blue-green color. This band provides information about the coordination geometry of the Cu(II) center.

Applications

The unique properties of this compound make it a valuable compound in several industrial and research applications.

Table 3: Key Applications of this compound

| Application Area | Description |

| Catalysis | Acts as a catalyst in various organic reactions, including polymerization (e.g., ring-opening polymerization), C-H functionalization, and oxidation reactions.[6] Its solubility in organic media is a significant advantage. |

| Materials Science | Serves as a precursor for the synthesis of copper and copper oxide nanoparticles and for the preparation of thin films.[7] |

| Wood Preservative | Used in formulations to protect wood from fungal and insect attack. |

| Drier in Paints and Varnishes | Acts as an oxidation catalyst to accelerate the drying process of coatings.[6] |

Catalytic Role: Cu(I)/Cu(II) Redox Cycle

Many catalytic applications of this compound involve a redox cycle between the Cu(II) and Cu(I) oxidation states. This allows for the activation of substrates and the facilitation of electron transfer processes.

Role in Biological Systems and Potential in Drug Development

While this compound is not a therapeutic agent itself, the study of copper complexes is a burgeoning field in drug development, particularly in oncology. Copper is an essential trace element, and its homeostasis is tightly regulated. Cancer cells often exhibit an elevated demand for copper, making copper-chelating agents and copper-ionophores potential anticancer strategies.

The cytotoxicity of copper(II) compounds is often attributed to their ability to generate reactive oxygen species (ROS) through Fenton-like reactions. This increase in oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death through apoptosis or other mechanisms.

Generalized Signaling Pathway for Copper-Induced Cytotoxicity

The following diagram illustrates a generalized pathway by which elevated intracellular copper(II) concentrations can induce cytotoxicity in cancer cells. It is important to note that this is a general mechanism for copper ions and not specific to this compound, for which detailed signaling studies are not yet widely available.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[8] Chronic exposure may lead to copper poisoning, affecting the liver and kidneys.[8] It is also considered toxic to aquatic life with long-lasting effects.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a dust mask when handling the solid material.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]

Conclusion

This compound is a compound of significant industrial and academic interest due to its versatile properties, particularly its solubility in organic media and its catalytic activity. The synthesis methods are well-established, allowing for its production for various applications. While its direct role in drug development is still being explored, the broader understanding of copper's biological functions and cytotoxicity provides a foundation for future research into the therapeutic potential of copper complexes. This guide serves as a comprehensive resource for professionals working with or interested in the science and application of this compound.

References

- 1. Cytotoxic and cytostatic activity of copper(II) complexes. Importance of the speciation for the correct interpretation of the in vitro biological results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG(2)) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 149-11-1: this compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. Copper 2-ethylhexanoate | C8H15CuO2 | CID 62756 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding in Copper(II) 2-Ethylhexanoate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, bonding, and spectroscopic properties of Copper(II) 2-ethylhexanoate (B8288628). The information is curated for professionals in research and development who require a deep understanding of this versatile coordination complex.

Introduction

Copper(II) 2-ethylhexanoate is a metal-organic compound that has garnered significant interest due to its catalytic activity in various organic transformations and its role as a precursor in materials science.[1][2][3] Its high solubility in organic solvents, a consequence of the branched alkyl chains of the 2-ethylhexanoate ligands, makes it a valuable reagent in homogeneous catalysis.[1] This document will delve into the molecular architecture, electronic properties, and spectroscopic signature of this complex, providing a foundational understanding for its application in diverse scientific fields.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a copper(II) source with 2-ethylhexanoic acid or its salt. Common starting materials include basic copper(II) carbonate, copper(II) acetate (B1210297), and copper(II) oxide.[4][5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using two common starting materials.

2.1.1. Synthesis from Basic Copper(II) Carbonate

This method involves the direct reaction of basic copper(II) carbonate with 2-ethylhexanoic acid, typically in a polar organic solvent like ethanol (B145695).[6]

-

Materials:

-

Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂)

-

2-Ethylhexanoic Acid

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

In a 1 L round-bottom flask, combine 50 g of basic copper(II) carbonate and 130 g of 2-ethylhexanoic acid.[6]

-

Add 500 mL of anhydrous ethanol to the flask and stir the mixture.[6]

-

Set up the flask for reflux and heat the mixture to 80 °C using a heating mantle.[6]

-

Maintain the reflux for 36-42 hours. The reaction progress is indicated by the deepening of the green color of the solution.[4][6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Centrifuge the reaction mixture to separate the supernatant from any unreacted solid.[6]

-

Decant the supernatant liquid phase.

-

Remove the ethanol and any water formed during the reaction from the supernatant using a rotary evaporator at a controlled temperature (e.g., 60-80 °C).[6]

-

Further dry the resulting product under vacuum at a lower temperature (e.g., 55 °C) to obtain the final this compound product.[6]

-

2.1.2. Synthesis from Copper(II) Acetate (Salt Metathesis)

This method relies on a salt metathesis reaction between copper(II) acetate and sodium 2-ethylhexanoate.[4][5]

-

Materials:

-

Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O)

-

Sodium 2-ethylhexanoate

-

Appropriate solvent (e.g., water, ethanol)

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

-

-

Procedure:

-

Prepare a solution of copper(II) acetate monohydrate in a suitable solvent.

-

Separately, prepare a solution of sodium 2-ethylhexanoate in a compatible solvent.

-

Slowly add the sodium 2-ethylhexanoate solution to the copper(II) acetate solution with constant stirring.

-

The less soluble this compound will precipitate out of the solution.

-

Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a suitable solvent to remove any unreacted starting materials and byproducts (e.g., sodium acetate).

-

Dry the purified this compound product.

-

2.1.3. Purification

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical and often involves a solvent system where the complex is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization of organic compounds, which can be adapted for this complex, include ethanol/water or ether/acetone mixtures.[5] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Structure and Bonding

In this paddle-wheel conformation, two copper(II) ions are bridged by four 2-ethylhexanoate ligands. Each copper ion is coordinated to four oxygen atoms from the carboxylate groups in a square-planar arrangement. The coordination sphere of each copper ion is typically completed by an axial ligand, which can be a solvent molecule or an oxygen atom from a neighboring dimer, resulting in a square-pyramidal geometry.[5] The two copper centers are in close proximity, leading to antiferromagnetic coupling.[5]

Structural Parameters (Analogous Systems)

The following table summarizes typical structural parameters for the paddle-wheel core of dimeric copper(II) carboxylates, which are representative of the structure of this compound.

| Parameter | Typical Value | Reference |

| Cu-Cu distance | 2.59 - 2.64 Å | [7] |

| Cu-O (equatorial) distance | 1.95 - 1.97 Å | [7] |

| Cu-L (axial) distance | ~2.24 Å (for N-donor) | [7] |

| O-Cu-O (equatorial) angle | ~90° and ~170° | |

| Cu-O-C angle | ~120-125° |

Spectroscopic and Magnetic Properties

The dimeric structure and the presence of a d⁹ copper(II) center give rise to characteristic spectroscopic and magnetic properties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about the coordination mode of the carboxylate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are diagnostic. For a bridging bidentate coordination, as found in the paddle-wheel structure, the separation between these two bands (Δν = νₐₛ - νₛ) is typically smaller than that of the free carboxylate ion.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric COO⁻ stretch (νₐₛ) | ~1588 |

| Symmetric COO⁻ stretch (νₛ) | ~1428 |

| Δν (νₐₛ - νₛ) | ~160 |

Data is representative for dimeric copper(II) carboxylates.[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in solution is characterized by two main absorption bands. A broad, less intense band in the visible region (around 670-710 nm) is attributed to d-d transitions of the copper(II) ion.[8][9] A more intense band in the near-UV region (around 370-380 nm) is considered characteristic of the dimeric paddle-wheel structure in solution.[8][9]

| Band | Wavelength (λₘₐₓ) | Assignment |

| Band I | ~670-710 nm | d-d transitions |

| Band II | ~370-380 nm | Characteristic of dimeric structure |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Due to the antiferromagnetic coupling between the two S=1/2 copper(II) centers in the dimer, the ground state is a diamagnetic singlet (S=0), and the excited state is a paramagnetic triplet (S=1). The EPR spectrum of the triplet state is characterized by a zero-field splitting parameter, D, which arises from the magnetic dipole-dipole interaction between the two copper ions.

| Parameter | Typical Value |

| g∥ | ~2.345 |

| g⊥ | ~2.057 |

| D | ~0.337 cm⁻¹ |

Data is for an analogous paddle-wheel copper(II) complex.[1][10]

Magnetic Susceptibility

The magnetic susceptibility of this compound is characteristic of an antiferromagnetically coupled dimeric system. The magnetic moment per copper ion at room temperature is typically reduced from the spin-only value of 1.73 B.M. and decreases further as the temperature is lowered.[7] The strength of the antiferromagnetic interaction is described by the exchange coupling constant, J. For analogous dimeric copper(II) carboxylates, the -2J value is typically in the range of 280-350 cm⁻¹.

| Parameter | Typical Value |

| Magnetic Moment (µₑₑ) at 300 K | ~1.36 B.M. |

| Exchange Coupling Constant (-2J) | 280-350 cm⁻¹ |

Data is for an analogous paddle-wheel copper(II) complex.[7][11]

Catalytic Activity: C-H Functionalization

This compound is an effective catalyst for various organic reactions, including C-H functionalization.[12] The catalytic cycle often involves a redox interplay between Cu(II) and Cu(I) or Cu(III) species. A general representation of a copper-catalyzed C-H activation and subsequent functionalization is depicted below.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a structurally interesting and synthetically useful coordination complex. Its dimeric paddle-wheel structure gives rise to distinct spectroscopic and magnetic properties that have been well-characterized through various analytical techniques. The detailed understanding of its synthesis, structure, and reactivity presented in this guide serves as a valuable resource for researchers leveraging this compound in catalysis, materials science, and other advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. instanano.com [instanano.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal–Organic Framework Material Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Copper(II) 2-Ethylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Copper(II) 2-ethylhexanoate (B8288628) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.

Copper(II) 2-ethylhexanoate, a blue-green solid, is a coordination compound known for its good solubility in organic solvents.[1] This property makes it a versatile reagent in numerous applications, including as a catalyst in polymerization and oxidation reactions, a drying agent in paints and coatings, and a precursor for the synthesis of copper and copper oxide nanoparticles.[1][2] Its solubility in non-polar organic media is a significant advantage over other common copper salts like copper(II) acetate, which have limited solubility in such solvents.

Quantitative Solubility Data

While widely described as soluble in organic solvents, specific quantitative solubility data for this compound is not extensively available in published literature. The following table summarizes the available qualitative and limited quantitative solubility information in various solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Alcohols | R-OH | Soluble[3][4] | Not Specified | General class of solvents. |

| Dichloroethane | C₂H₄Cl₂ | Soluble[3][4] | Not Specified | |

| Chlorobenzene | C₆H₅Cl | Soluble[3] | Not Specified | |

| Toluene | C₇H₈ | Soluble | Not Specified | Mentioned as a suitable solvent. |

| Nonpolar Solvents | - | Dissolves easily[2] | Not Specified | General class of solvents. |

| Various Organic Solvents | - | Completely Soluble[5] | Not Specified | As stated by a supplier. |

| Water | H₂O | 340 mg/L[6] | 19.1 | For reference, though not an organic solvent. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols can be employed.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[7][8][9][10]

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Filtration: Once equilibrium is achieved, carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue drying until a constant weight is achieved.

-

Calculation: The solubility can be calculated as follows: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be a rapid and sensitive method for determining the concentration of a colored compound like this compound in a solution.[11][12][13][14][15]

Objective: To determine the concentration of dissolved this compound in a solvent by measuring its absorbance of light at a specific wavelength.

Materials:

-

This compound

-

Selected organic solvent(s) (must be transparent in the wavelength range of interest)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes (compatible with the solvent)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

Sample Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: Filter the saturated solution to remove undissolved solids. It may be necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Logical Workflow for Solvent Selection

The choice of an appropriate organic solvent for this compound depends on the intended application. The following diagram illustrates a logical workflow for solvent selection.

Caption: Logical workflow for selecting an organic solvent for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a general experimental workflow for determining the solubility of this compound.

References

- 1. CAS 149-11-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 149-11-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Copper bis(2-ethylhexanoate) | 149-11-1 [chemicalbook.com]

- 5. warshel.com [warshel.com]

- 6. 22221-10-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scitepress.org [scitepress.org]

- 14. researchgate.net [researchgate.net]

- 15. psecommunity.org [psecommunity.org]

An In-depth Technical Guide to Copper(II) 2-ethylhexanoate for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Copper(II) 2-ethylhexanoate (B8288628), a versatile organometallic compound. The document details its various synonyms, physicochemical properties, experimental protocols for its synthesis and application, and its role in relevant biological signaling pathways and experimental workflows.

Nomenclature and Synonyms

Copper(II) 2-ethylhexanoate is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Identifier |

| Common Name | This compound |

| IUPAC Name | copper;bis(2-ethylhexanoic acid)[1] |

| CAS Number | 149-11-1 |

| Synonyms | 2-Ethylhexanoic acid copper(2+) salt |

| Copper bis(2-ethylhexanoate) | |

| Copper di(2-ethylhexanoate) | |

| Copper(2+) 2-ethylhexanoate | |

| Cupric bis(2-ethylhexanoate) | |

| Copper(II) octoate[2] | |

| Copper isocaprylate[2] | |

| Kupferoctoat (German)[1] | |

| Molecular Formula | C₁₆H₃₀CuO₄ |

| Linear Formula | [CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Cu |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented for easy reference.

Table 2: Quantitative Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Weight | 349.95 g/mol |

| Appearance | Blue-green solid or powder |

| Melting Point | 252 °C (decomposes) |

| Solubility | Soluble in organic solvents. |

| Copper Content | 17.0-19.0% |

| FTIR Spectroscopy | The difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group is a key indicator of its coordination mode. For bridging carboxylate ligands, as is common in copper(II) carboxylates, this difference is typically in the range of 130-189 cm⁻¹. A study on a similar copper(II) hexanoate (B1226103) complex reported a Δν(COO⁻) of 171 cm⁻¹, indicative of a bridging bidentate coordination.[3] |

| UV-Vis Spectroscopy | In solution, this compound exhibits d-d electronic transitions characteristic of the Cu(II) ion. These transitions are sensitive to the coordination environment and can be used to monitor redox cycling between Cu(II) and Cu(I) during catalytic reactions.[3] A maximum absorbance (λmax) around 500 nm has been noted for some copper(II) complexes.[3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in catalysis are provided below.

Synthesis of this compound from Basic Copper Carbonate

This protocol describes a straightforward method for the synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: In a 1L round-bottom flask, weigh 50g of basic copper carbonate and add 130g of 2-ethylhexanoic acid. To this mixture, add 500mL of anhydrous ethanol. Stir the mixture until the 2-ethylhexanoic acid is substantially dissolved.[4]

-

Reflux: Place the round-bottom flask in a water bath and fit it with a condenser. Control the bath temperature at 80°C and allow the reaction to reflux for 36 hours. The reaction solution will gradually turn a deep green.[4]

-

Isolation: After the reflux is complete, centrifuge the reaction solution and collect the supernatant.[4]

-

Solvent Removal and Drying: Evaporate the solvent from the supernatant at 70°C for 4 hours. Subsequently, dry the resulting product at 55°C to obtain this compound.[4]

Copper-Catalyzed Intramolecular Alkene Aminooxygenation

This protocol details the use of this compound as a catalyst in the diastereoselective synthesis of pyrrolidines.

Experimental Procedure:

-

Reactant Preparation: In a reaction vessel, combine the γ-alkenyl sulfonamide substrate, 10 mol% of this compound (Cu(EH)₂), and an appropriate ligand if required for enantioselectivity.[5]

-

Reaction Conditions: The reaction is carried out in a suitable solvent under an atmosphere of oxygen (1 atm), which serves as the stoichiometric oxidant.[5]

-

Product Formation: The reaction proceeds to form methyleneoxy-functionalized disubstituted pyrrolidines. The diastereoselectivity is typically high, favoring the 2,5-cis isomer for α-substituted 4-pentenylsulfonamides.[5]

-

Workup and Analysis: Upon completion, the reaction mixture is worked up using standard procedures to isolate the product, which can then be characterized by spectroscopic methods.

Signaling Pathways and Experimental Workflows

This compound, as a source of bioactive copper ions, can influence cellular signaling pathways. Its utility in synthetic chemistry is captured in various experimental workflows.

Copper-Induced MAPK Signaling Pathway

Copper ions are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[4][6] this compound can serve as a source of these copper ions in biological studies.

Mechanism of Action in Drug Development: Topoisomerase Inhibition

Various copper complexes have been investigated as anti-cancer agents, with one of their mechanisms of action being the inhibition of topoisomerases.[7][8][9] Topoisomerase poisons stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and subsequent apoptosis.

Experimental Workflow: Nanoparticle Synthesis

This compound is a suitable precursor for the synthesis of copper or copper oxide nanoparticles via thermal decomposition. A general workflow for this process is outlined below.

Logical Relationship: Catalytic Cycle in C-H Functionalization

Copper-catalyzed C-H functionalization often proceeds through a radical mechanism involving redox cycling of the copper center. The following diagram illustrates the key steps in a generic copper-catalyzed C-H amination reaction.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]

- 4. Cuproptosis-related gene ATOX1 promotes MAPK signaling and diffuse large B-cell lymphoma proliferation via modulating copper transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Copper-Catalyzed Intramolecular Alkene Aminooxygenation: Effects of Substrate and Ligand Structure on Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Considerations for Handling Copper(II) 2-Ethylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of Copper(II) 2-ethylhexanoate (B8288628). It is intended to inform researchers, scientists, and drug development professionals of the potential hazards, enabling them to implement appropriate safety protocols and mitigate risks in the laboratory and manufacturing settings.

Chemical and Physical Properties

Copper(II) 2-ethylhexanoate is a chemical compound with the molecular formula C₁₆H₃₀CuO₄.[1][2] It is also known by other names, including cupric octoate and 2-ethylhexanoic acid, copper salt.[3] This substance typically appears as a blue-green solid in the form of chunks or a powder.[2] It is insoluble in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 149-11-1 | [1][2] |

| Molecular Formula | C₁₆H₃₀CuO₄ | [1][2] |

| Molecular Weight | 349.95 g/mol | [4][5] |

| Appearance | Blue-green solid (chunks or powder) | [2] |

| Melting Point | 252 °C (decomposes) | [4] |

| Solubility | Insoluble in water | [1] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. Much of the available data is based on the properties of its components, copper and 2-ethylhexanoic acid, and related copper compounds.

Acute Toxicity

Table 2: Acute Toxicity Data for Related Compounds

| Substance | Test | Route | Species | Value | References |

| Copper(II) oxide | LD50 | Oral | Rat | > 2,500 mg/kg | [8] |

| Copper(II) oxide | LD50 | Dermal | Rat | > 2,000 mg/kg | [8] |

| 2-Ethylhexanoic acid | LD50 | Oral | Rat | > 2,000 mg/kg | |

| 2-Ethylhexanoic acid | LD50 | Dermal | Rabbit | 1,260 mg/kg | |

| 2-Ethylhexanoic acid | LC50 | Inhalation | Rat | > 2,356 mg/m³ (6h) | [9] |

| Cobalt bis(2-ethylhexanoate) | LD50 | Oral | Rat | 3,129 mg/kg | [10] |

Skin and Eye Irritation

This compound is classified as a skin irritant and can cause serious eye irritation.[1][3]

Sensitization

There is no specific data available on the skin sensitization potential of this compound. However, studies on other copper compounds suggest that copper has a low sensitization potential.[11]

Mutagenicity and Carcinogenicity

Specific mutagenicity and carcinogenicity data for this compound are not available. The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have not classified copper as a human carcinogen.[12] Some studies on copper compounds have shown genotoxic effects in certain test systems.[13]

Reproductive and Developmental Toxicity

This compound is suspected of damaging the unborn child.[4][7] This is likely due to its component, 2-ethylhexanoic acid, which has been shown to be a developmental toxicant in animal studies, causing skeletal malformations.[14][15][16] The lowest observed adverse effect level (LOAEL) for developmental toxicity of 2-ethylhexanoic acid in rats has been reported to be 100 mg/kg bw/day.[16]

Table 3: Summary of Toxicological Hazards

| Endpoint | GHS Classification | Notes | References |

| Acute Oral Toxicity | Harmful if swallowed | Based on aggregated GHS data. | [7] |

| Skin Irritation | Causes skin irritation | [1][3] | |

| Eye Irritation | Causes serious eye irritation | [1][3] | |

| Skin Sensitization | No data available | Copper compounds generally have low sensitization potential. | [11] |

| Mutagenicity | No data available | ||

| Carcinogenicity | No data available | Copper is not classified as a human carcinogen by IARC or EPA. | [12] |

| Reproductive Toxicity | May damage the unborn child | Likely due to the 2-ethylhexanoic acid component. | [4][7][16] |

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) for this compound. However, OELs have been established for copper dusts and mists.

Table 4: Occupational Exposure Limits for Copper Dusts and Mists

| Organization | Limit | Value |

| OSHA | PEL (8-hour TWA) | 1 mg/m³ |

| ACGIH | TLV (8-hour TWA) | 1 mg/m³ |

| NIOSH | REL (10-hour TWA) | 1 mg/m³ |

Toxicological Mechanisms

The toxicity of this compound can be attributed to the actions of both the copper ion and the 2-ethylhexanoate moiety.

Copper-Induced Toxicity

Excess intracellular copper can lead to cellular damage through several mechanisms. A primary mechanism is the generation of reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative stress.[17] This oxidative stress can damage lipids, proteins, and DNA.[18]

A more recently described mechanism of copper-induced cell death is "cuproptosis." This process is distinct from other forms of cell death and involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria. This binding leads to the aggregation of these proteins and the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[18][19]

2-Ethylhexanoic Acid-Induced Toxicity

2-Ethylhexanoic acid is recognized as a developmental toxicant.[14][15] Studies in animal models have shown that it can cause skeletal malformations in developing fetuses, even at doses that are not toxic to the mother.[14] The exact molecular mechanism for this teratogenicity is not fully elucidated but is a key contributor to the reproductive toxicity hazard of this compound.

Experimental Protocols for Hazard Assessment

The assessment of the health hazards of chemicals like this compound follows internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method This in vitro method uses a three-dimensional model of human epidermis to assess skin irritation potential. The test chemical is applied topically to the tissue surface. After a defined exposure and post-exposure incubation period, cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This in vivo test involves applying the test substance to the shaved skin of an animal, typically a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of these reactions is scored to determine the irritation potential.

Eye Irritation/Serious Eye Damage

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This in vivo test involves instilling a single dose of the test substance into the conjunctival sac of one eye of an animal, usually a rabbit. The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours). The severity and reversibility of any lesions are scored to classify the substance's eye irritation potential.

Mutagenicity

-

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The bacteria are exposed to the test substance, and the number of colonies that revert to a state where they can synthesize the amino acid is counted. A significant increase in the number of revertant colonies compared to a control indicates that the substance is mutagenic.

Handling and Safety Precautions

Given the known and potential hazards of this compound, stringent safety measures should be implemented during its handling.

Engineering Controls

-

Work with this compound in a well-ventilated area.

-

Use local exhaust ventilation, such as a fume hood, to minimize exposure to dusts or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[3]

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-certified dust and mist respirator is recommended.[3][15]

Hygiene Measures

-

Wash hands thoroughly after handling the substance.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Wash contaminated clothing before reuse.[2]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

Conclusion

This compound presents several health and safety concerns, including skin and eye irritation, and potential reproductive toxicity. While specific quantitative toxicity data for this compound are limited, the known hazards of its components warrant a high degree of caution during handling. Adherence to the engineering controls, personal protective equipment recommendations, and hygiene measures outlined in this guide is essential for minimizing exposure and ensuring the safety of laboratory and manufacturing personnel. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound(149-11-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. This compound 149-11-1 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper 2-ethylhexanoate | C8H15CuO2 | CID 62756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. buyat.ppg.com [buyat.ppg.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxicity and carcinogenicity of cobalt-, nickel- and copper-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Coordination chemistry of Copper(II) 2-ethylhexanoate

An In-depth Technical Guide to the Coordination Chemistry of Copper(II) 2-Ethylhexanoate (B8288628)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) 2-ethylhexanoate, a metal-organic compound, has garnered significant attention in various scientific fields due to its versatile applications and interesting coordination chemistry.[1] This technical guide provides a comprehensive overview of its synthesis, structural features, physicochemical properties, and reactivity. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental and applied aspects of this compound. The guide details common synthetic protocols, summarizes key quantitative data in structured tables, and visualizes complex structures and workflows using Graphviz diagrams.

Introduction

This compound, with the chemical formula C₁₆H₃₀CuO₄, is a coordination complex consisting of a central copper(II) ion coordinated to two 2-ethylhexanoate ligands.[2] It is recognized as a charge-neutral complex, not a simple salt.[3] A key characteristic is its high solubility in nonpolar organic solvents, which offers a distinct advantage over other common copper salts like copper(II) acetate (B1210297) that have limited solubility.[3][4] This property, combined with the reactivity of the copper(II) center, makes it a valuable precursor and catalyst in materials science and organic synthesis.[3][5] Its applications range from being a catalyst in polymerization and C-H functionalization reactions to its use as a precursor for nanoparticle synthesis and as a drier in paints and coatings.[1][2][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a copper source with 2-ethylhexanoic acid or its salt. The choice of method can influence reaction conditions and final product purity.[3]

Direct Reaction with Copper Sources

A common method involves the direct reaction of 2-ethylhexanoic acid with a copper source, such as copper(II) oxide or copper(II) acetate.[3] Heating a mixture of copper(II) oxide and 2-ethylhexanoic acid drives the formation of the complex via a direct acid-base reaction.[3] Another approach involves using basic copper carbonate in a polar organic solvent.[7]

Ligand Exchange (Metathesis) Reactions

Ligand exchange, or metathesis, is a versatile alternative, particularly when starting from readily available copper salts like copper(II) acetate or copper(II) sulfate.[3][8] This method involves reacting the copper salt with the sodium salt of 2-ethylhexanoic acid.[8]

A summary of common synthetic approaches is presented in Table 1.

Table 1: Summary of Synthetic Methods for this compound

| Method | Copper Source | Reagent | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Acid-Base Reaction | Copper(II) Oxide (CuO) | 2-Ethylhexanoic Acid | Not specified | Heating | [3] |

| Acid-Base Reaction | Basic Copper Carbonate | 2-Ethylhexanoic Acid | Anhydrous Ethanol | Reflux (e.g., 80°C for 36h) | [7] |

| Metathesis | Copper(II) Acetate Monohydrate | Sodium 2-ethylhexanoate | Water | Multigram scale | [3][8] |

| Metathesis | Copper(II) Sulfate Pentahydrate | Sodium 2-ethylhexanoate | Water | General method for copper carboxylates | [8] |

| Electrochemical | Copper metal (anode) | 2-Ethylhexanoic Acid | Not specified | Electrochemical oxidation |[8] |

Structural Chemistry and Physicochemical Properties

This compound typically exists as a blue-green solid or powder.[2] Its most significant structural feature is its tendency to form a dinuclear "paddle-wheel" type structure, which is prevalent in both solid and solution states.[3][8]

In this arrangement, four 2-ethylhexanoate ligands bridge two copper(II) ions. Each copper ion is in a square-pyramidal geometry, coordinated to four oxygen atoms from the carboxylate groups in the basal plane.[8] The apical position can be occupied by a solvent molecule or remain vacant. This dimeric structure is crucial to its chemical and physical properties, including its magnetic behavior.[8]

References

- 1. americanelements.com [americanelements.com]

- 2. CAS 149-11-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]

- 4. 2-エチルヘキサン酸銅(II) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound|CAS 149-11-1|RUO [benchchem.com]

- 7. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Decisive Role of 2-Ethylhexanoate Ligands in the Stability of Copper Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Ligand Architecture

Copper(II) 2-ethylhexanoate (B8288628), a coordination complex rather than a simple salt, typically exists as a dimeric structure in both solid and solution states.[1] The 2-ethylhexanoate ligands bridge the two copper atoms, creating a "paddle-wheel" conformation. A key feature of this complex is its high solubility in nonpolar organic solvents, a direct consequence of the lipophilic nature of the 2-ethylhexanoate ligand.[1] This property is a significant advantage over other common copper salts, such as copper(II) acetate, which have limited solubility in such media.[1] The stability of the copper(II) 2-ethylhexanoate complex is a critical determinant of its reactivity and catalytic activity, often involving the cycling between Cu(II) and Cu(I) oxidation states.[1]

Factors Influencing the Stability of this compound

The stability of a metal complex is a thermodynamic parameter that describes the extent of formation of the complex in solution. It is quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a greater proportion of the metal ion exists in the complexed form at equilibrium. The stability of this compound is primarily dictated by the interplay of steric and electronic effects imparted by the 2-ethylhexanoate ligand.

Steric Effects

The 2-ethylhexanoate ligand possesses a bulky, branched alkyl group. This steric hindrance plays a crucial role in the geometry and stability of the copper complex. The bulky nature of the ligand can influence the coordination number and geometry around the copper(II) ion, potentially preventing the coordination of additional ligands. This steric crowding can also limit the approach of reactants to the metal center, thereby modulating the catalytic activity of the complex.

Electronic Effects

The carboxylate group of the 2-ethylhexanoate ligand is an effective σ-donor and a modest π-donor. The alkyl group is electron-donating through an inductive effect, which increases the electron density on the carboxylate oxygen atoms. This enhanced electron density strengthens the coordinate bond with the Lewis acidic copper(II) center, thereby contributing to the overall stability of the complex.

The Irving-Williams Series

For a given ligand, the stability of complexes with divalent first-row transition metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2][3] This trend is largely independent of the nature of the ligand and indicates that copper(II) complexes are typically the most stable among this series.[3] This enhanced stability for copper(II) is attributed to a combination of factors, including its small ionic radius and the significant ligand field stabilization energy gained upon complexation, which is further enhanced by the Jahn-Teller effect in octahedral complexes.[3]

Quantitative Data on Copper(II) Carboxylate Complex Stability

As of the latest literature review, specific quantitative stability constants (log K or β values) and thermodynamic data (ΔG, ΔH, ΔS) for the formation of the this compound complex in various solvents are not well-documented. However, a comparative analysis with other copper(II) carboxylate complexes can provide valuable insights into its expected stability.

| Ligand | log K₁ | log K₂ | Conditions |

| Formate | 1.83 | 1.17 | 25 °C, 1 M NaClO₄ |

| Acetate | 1.74 | 1.15 | 25 °C, 1 M NaClO₄ |

| Propionate | 1.70 | 1.10 | 25 °C, 1 M NaClO₄ |

| Butyrate | 1.75 | 1.12 | 25 °C, 1 M NaClO₄ |

| Glycolate | 2.92 | 2.20 | 25 °C, 1 M NaClO₄ |

| Lactate | 2.76 | 2.05 | 25 °C, 1 M NaClO₄ |

Note: The stability constants (K₁ and K₂) represent the stepwise formation of the 1:1 and 1:2 metal-ligand complexes, respectively. The data presented is for aqueous solutions and serves as a reference. The stability of this compound in non-polar organic solvents, where it is more commonly used, is expected to be different.

Based on the trend of decreasing stability with increasing alkyl chain length for simple carboxylates (formate to butyrate), one might expect the stability of the this compound complex to be in a similar range. However, the branched nature of the 2-ethylhexanoate ligand introduces significant steric bulk, which could lead to a deviation from this trend.

Experimental Protocols for Determining Complex Stability

The stability constants of metal complexes like this compound can be determined using various experimental techniques. The following are detailed methodologies for two common approaches.

Potentiometric Titration (pH-metry)

Potentiometric titration is a highly accurate method for determining stability constants. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand as a standard solution of a strong base is added.

Methodology (Irving-Rossotti Titration):

-

Solution Preparation:

-

Prepare a standard solution of copper(II) perchlorate (B79767) or nitrate (B79036) in a suitable solvent (e.g., a water-dioxane mixture to ensure solubility).

-

Prepare a standard solution of 2-ethylhexanoic acid in the same solvent.

-

Prepare a standard solution of a strong, carbonate-free base (e.g., NaOH or tetra-n-butylammonium hydroxide) in the same solvent.

-

Prepare a solution of a strong acid (e.g., HClO₄) of the same concentration as the base.

-

Prepare an inert electrolyte solution (e.g., NaClO₄) to maintain a constant ionic strength.

-

-

Titration Sets:

-

Set 1 (Acid Calibration): Titrate a known volume of the strong acid with the standard base solution. This is used to determine the concentration of the base and to calibrate the electrode.

-

Set 2 (Ligand Titration): Titrate a mixture of the strong acid and the 2-ethylhexanoic acid solution with the standard base. This allows for the determination of the ligand's protonation constants.

-

Set 3 (Metal-Ligand Titration): Titrate a mixture of the strong acid, 2-ethylhexanoic acid, and the copper(II) salt solution with the standard base.

-

-

Data Analysis:

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

-

From the metal-ligand titration curve, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each pH value.

-

Plot n̄ against pL (where pL = -log[L⁻]) to obtain the formation curve.

-

The stepwise stability constants (K₁ and K₂) can be determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively. More sophisticated computational methods can be used for a more accurate determination of the overall stability constants (β).

-

Spectrophotometry (UV-Vis)

Spectrophotometric methods are useful when the formation of a complex results in a change in the absorbance of the solution.

Methodology (Job's Plot or Method of Continuous Variation):

-

Solution Preparation:

-

Prepare equimolar stock solutions of the copper(II) salt and 2-ethylhexanoic acid in a suitable solvent.

-

-

Preparation of the Series of Solutions:

-

Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, in a total volume of 10 mL, the volume of the metal solution can be varied from 0 to 10 mL, while the volume of the ligand solution is varied from 10 to 0 mL.

-

-

Absorbance Measurements:

-

Determine the wavelength of maximum absorbance (λₘₐₓ) for the this compound complex.

-

Measure the absorbance of each solution in the series at this λₘₐₓ.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex is determined by the mole fraction at which the maximum absorbance is observed. For a 1:2 complex (CuL₂), the maximum will be at a mole fraction of approximately 0.67.

-

The stability constant can be calculated from the absorbance data at the maximum and at other points on the curve.

-

Visualizing Key Concepts

Visual diagrams are essential for understanding the complex relationships in coordination chemistry.

Caption: Dimeric "paddle-wheel" structure of this compound.

Caption: Workflow for the potentiometric determination of stability constants.

Caption: Factors influencing the stability of the this compound complex.

Conclusion

The 2-ethylhexanoate ligand plays a pivotal role in defining the stability and, consequently, the utility of its copper(II) complex. Its steric bulk and electron-donating properties are key determinants of the complex's structure, solubility, and reactivity. While direct quantitative data on the stability of this compound remains a gap in the scientific literature, this guide provides a robust framework for its qualitative understanding and a clear path for its experimental determination. For researchers in catalysis and drug development, a thorough understanding of these principles is paramount for the rational design of new materials and molecules with tailored properties. The experimental protocols detailed herein offer a practical approach to elucidating the precise stability parameters of this important copper complex, which will undoubtedly contribute to its more effective application in various scientific and industrial fields.

References

Methodological & Application

Synthesis of Copper(II) 2-Ethylhexanoate from Copper(II) Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Copper(II) 2-ethylhexanoate (B8288628) from copper(II) oxide. Copper(II) 2-ethylhexanoate is a versatile coordination compound with significant applications as a catalyst in polymerization, a drier in paints and coatings, and a precursor in materials science for the synthesis of copper-containing nanoparticles and thin films.[1][2] The synthesis is achieved through a direct acid-base reaction between copper(II) oxide and 2-ethylhexanoic acid. This protocol outlines the stoichiometry, reaction conditions, purification methods, and characterization of the final product, providing a reproducible method for laboratory and potential scale-up applications.

Introduction

This compound, a blue-green solid, is a metal-organic compound known for its high solubility in nonpolar organic solvents. This property makes it a valuable reagent in various organic and materials science applications where other copper salts with limited solubility are less effective.[1] The synthesis from copper(II) oxide offers a straightforward and direct route to this compound, avoiding the multi-step procedures associated with other starting materials.[1] The reaction proceeds via a simple acid-base mechanism where the basic copper(II) oxide reacts with the carboxylic acid to form the corresponding copper carboxylate and water.

Alternative synthetic routes to this compound include the reaction of copper(II) acetate (B1210297) with sodium 2-ethylhexanoate and electrochemical methods involving the anodic dissolution of copper in the presence of 2-ethylhexanoic acid.[3]

Materials and Methods

Materials and Equipment

-

Copper(II) oxide (CuO), reagent grade

-

2-Ethylhexanoic acid (C₈H₁₆O₂), ≥99%

-

Ethanol (B145695) (C₂H₅OH), absolute

-

Toluene (C₇H₈), anhydrous

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-